Cas no 893649-14-4 (4'-(acetamidomethyl)-1,1'-biphenyl-3-carboxylic acid)

4'-(acetamidomethyl)-1,1'-biphenyl-3-carboxylic acid structure
893649-14-4 structure
商品名:4'-(acetamidomethyl)-1,1'-biphenyl-3-carboxylic acid
CAS番号:893649-14-4
MF:C16H15NO3
メガワット:269.295204401016
CID:5636944
PubChem ID:23005027

4'-(acetamidomethyl)-1,1'-biphenyl-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • AKOS004116658
    • Z2465764612
    • 893649-14-4
    • EN300-28283134
    • 4'-(acetamidomethyl)-[1,1'-biphenyl]-3-carboxylic acid
    • 4'-(acetamidomethyl)-1,1'-biphenyl-3-carboxylic acid
    • インチ: 1S/C16H15NO3/c1-11(18)17-10-12-5-7-13(8-6-12)14-3-2-4-15(9-14)16(19)20/h2-9H,10H2,1H3,(H,17,18)(H,19,20)
    • InChIKey: ZPRWLKAZTJZKQM-UHFFFAOYSA-N
    • ほほえんだ: OC(C1=CC=CC(=C1)C1C=CC(=CC=1)CNC(C)=O)=O

計算された属性

  • せいみつぶんしりょう: 269.10519334g/mol
  • どういたいしつりょう: 269.10519334g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 20
  • 回転可能化学結合数: 4
  • 複雑さ: 348
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 66.4Ų

4'-(acetamidomethyl)-1,1'-biphenyl-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28283134-10g
4'-(acetamidomethyl)-[1,1'-biphenyl]-3-carboxylic acid
893649-14-4 90%
10g
$3007.0 2023-09-08
Enamine
EN300-28283134-0.1g
4'-(acetamidomethyl)-[1,1'-biphenyl]-3-carboxylic acid
893649-14-4 95.0%
0.1g
$615.0 2025-03-19
Enamine
EN300-28283134-0.5g
4'-(acetamidomethyl)-[1,1'-biphenyl]-3-carboxylic acid
893649-14-4 95.0%
0.5g
$671.0 2025-03-19
Enamine
EN300-28283134-0.25g
4'-(acetamidomethyl)-[1,1'-biphenyl]-3-carboxylic acid
893649-14-4 95.0%
0.25g
$642.0 2025-03-19
Enamine
EN300-28283134-10.0g
4'-(acetamidomethyl)-[1,1'-biphenyl]-3-carboxylic acid
893649-14-4 95.0%
10.0g
$3007.0 2025-03-19
Enamine
EN300-28283134-0.05g
4'-(acetamidomethyl)-[1,1'-biphenyl]-3-carboxylic acid
893649-14-4 95.0%
0.05g
$587.0 2025-03-19
Enamine
EN300-28283134-1.0g
4'-(acetamidomethyl)-[1,1'-biphenyl]-3-carboxylic acid
893649-14-4 95.0%
1.0g
$699.0 2025-03-19
Enamine
EN300-28283134-1g
4'-(acetamidomethyl)-[1,1'-biphenyl]-3-carboxylic acid
893649-14-4 90%
1g
$699.0 2023-09-08
Enamine
EN300-28283134-5g
4'-(acetamidomethyl)-[1,1'-biphenyl]-3-carboxylic acid
893649-14-4 90%
5g
$2028.0 2023-09-08
Enamine
EN300-28283134-5.0g
4'-(acetamidomethyl)-[1,1'-biphenyl]-3-carboxylic acid
893649-14-4 95.0%
5.0g
$2028.0 2025-03-19

4'-(acetamidomethyl)-1,1'-biphenyl-3-carboxylic acid 関連文献

4'-(acetamidomethyl)-1,1'-biphenyl-3-carboxylic acidに関する追加情報

Comprehensive Overview of 4'-(acetamidomethyl)-1,1'-biphenyl-3-carboxylic acid (CAS No. 893649-14-4)

4'-(acetamidomethyl)-1,1'-biphenyl-3-carboxylic acid (CAS No. 893649-14-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique biphenyl backbone and acetamidomethyl functional group, serves as a critical intermediate in the synthesis of advanced drug candidates. Its molecular structure, which combines aromaticity with polar substituents, makes it a versatile building block for designing molecules with targeted biological activities.

In recent years, the demand for 4'-(acetamidomethyl)-1,1'-biphenyl-3-carboxylic acid has surged due to its potential applications in drug discovery and medicinal chemistry. Researchers are particularly interested in its role as a precursor for small-molecule inhibitors, which are pivotal in treating diseases such as cancer and inflammatory disorders. The compound's carboxylic acid moiety allows for further derivatization, enabling the creation of analogs with enhanced pharmacokinetic properties. This adaptability aligns with the growing trend of personalized medicine, where tailored therapeutics are developed to meet individual patient needs.

From a synthetic chemistry perspective, 4'-(acetamidomethyl)-1,1'-biphenyl-3-carboxylic acid exemplifies the importance of structure-activity relationship (SAR) studies. Its biphenyl core provides rigidity, while the acetamidomethyl group introduces hydrogen-bonding capabilities, a combination often sought after in fragment-based drug design. These features have made it a subject of interest in high-throughput screening campaigns, where it is evaluated for interactions with various biological targets. The compound's CAS No. 893649-14-4 is frequently cited in patent literature, underscoring its commercial and academic relevance.

The compound's stability under physiological conditions further enhances its appeal for bioconjugation applications. For instance, it can be linked to peptides or antibodies to create targeted drug delivery systems, a hot topic in nanomedicine. This aligns with the broader industry shift toward precision therapeutics, where minimizing off-target effects is paramount. Additionally, its compatibility with green chemistry principles—such as reduced waste generation and energy-efficient synthesis—makes it a candidate for sustainable pharmaceutical manufacturing.

In the context of search engine trends, queries related to "4'-(acetamidomethyl)-1,1'-biphenyl-3-carboxylic acid uses" and "CAS 893649-14-4 suppliers" have seen a steady increase, reflecting its growing industrial footprint. Researchers and procurement specialists often seek information on its purity standards, storage conditions, and scalable synthesis methods. Addressing these queries, this overview highlights the compound's role in advancing biopharmaceutical innovation while adhering to stringent regulatory guidelines.

Looking ahead, 4'-(acetamidomethyl)-1,1'-biphenyl-3-carboxylic acid is poised to remain a key player in cutting-edge research. Its integration into combinatorial chemistry libraries and AI-driven drug discovery platforms exemplifies the intersection of traditional synthetic methods with modern computational tools. As the scientific community continues to explore its potential, this compound will likely contribute to breakthroughs in therapeutic development and material science, solidifying its status as a cornerstone of interdisciplinary innovation.

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